

A Cross-Species Comparative Guide to the Pharmacological Effects of (S)-Elobixibat

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Compound of Interest

Compound Name: (S)-Elobixibat

Cat. No.: B12364168

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(S)-Elobixibat, a potent and minimally absorbed inhibitor of the ileal bile acid transporter (IBAT), offers a targeted approach to modulating the enterohepatic circulation of bile acids. This guide provides a comparative overview of its pharmacological effects across various species, supported by experimental data, to aid researchers, scientists, and drug development professionals in understanding its translational properties.

(S)-Elobixibat, also known as A3309, primarily acts locally in the terminal ileum to inhibit the apical sodium-dependent bile acid transporter (ASBT), encoded by the SLC10A2 gene. This inhibition reduces the reabsorption of bile acids, leading to an increased concentration of bile acids in the colon. The resulting physiological effects include increased colonic secretion and motility, which are beneficial in the treatment of chronic constipation.^[1]

In Vitro Potency: A Cross-Species Comparison

The inhibitory potency of **(S)-Elobixibat** against the ileal bile acid transporter (IBAT) has been evaluated in vitro using cell lines transfected with the transporter from different species. The half-maximal inhibitory concentration (IC₅₀) values demonstrate a high affinity of **(S)-Elobixibat** for IBAT across species, with some notable differences.

Species	IC50 (nM)	Cell Line	Notes
Human	0.53 ± 0.17	HEK293	Highly potent inhibition of the human transporter.[1]
Mouse	0.13	Not Specified	Highest potency observed among the tested species.[2][3]
Canine	5.8	Not Specified	Potent inhibition, though slightly less so than in human and mouse.[2][3]
Rat	Not Publicly Available	-	Despite the common use of rats in preclinical studies, the specific IC50 value for (S)-Elobixibat against rat IBAT is not readily found in publicly available literature.

Pharmacological Effects: In Vivo Studies

Preclinical and clinical studies have demonstrated the pharmacological effects of **(S)-Elobixibat** in various species, primarily focusing on its impact on gastrointestinal motility and bile acid metabolism.

Canine Studies

In conscious beagle dogs, oral administration of **(S)-Elobixibat** has been shown to dose-dependently accelerate colonic transit and increase the frequency of defecation.[4]

Parameter	Vehicle	Elobixibat (3 mg/kg)	Elobixibat (10 mg/kg)	Elobixibat (30 mg/kg)
Time to First Bowel Movement (h)	> 10	Decreased	Decreased	Decreased
Number of Defecations (within 10h)	Baseline	Increased	Significantly Increased	Significantly Increased
Fecal Wet Weight (g)	Baseline	Increased	Significantly Increased	Significantly Increased
Fecal Water Content (%)	Baseline	Increased	Increased	Increased
Total Fecal Bile Acids	Baseline	Increased	Dose-dependently Increased	Dose-dependently Increased

Data adapted from a study in conscious beagle dogs.[\[4\]](#)

Human Studies

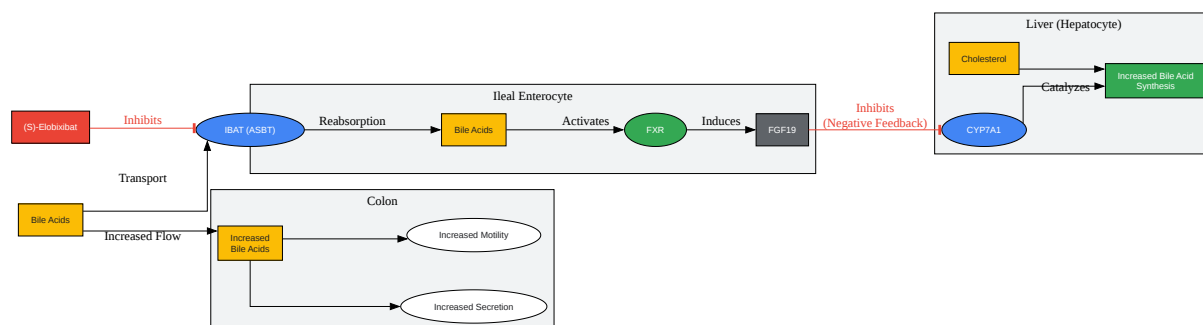
In humans with chronic constipation, **(S)-Elobixibat** has been shown to improve bowel function and alter bile acid homeostasis.

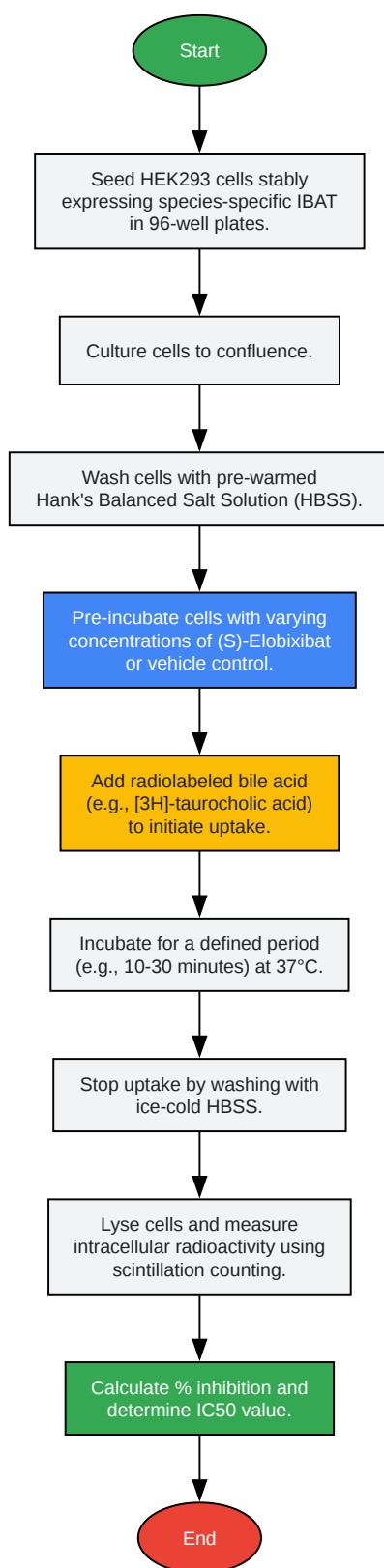
Parameter	Baseline	Elobixibat (10 mg/day)	Fold Change
Fasting Serum C4 (ng/mL)	25.7 ± 16.3	83.1 ± 64.8	~3.2x Increase
Fasting Serum FGF19 (pg/mL)	185.7 ± 103.9	120.7 ± 85.9	~0.65x Decrease
Total Fecal Bile Acids (μmol/g dry stool)	18.5 ± 10.0	58.2 ± 22.3	~3.1x Increase
Fecal Primary Bile Acids (CA + CDCA) (μmol/g dry stool)	1.7 ± 2.8	43.2 ± 24.6	~25.4x Increase
Fecal Secondary Bile Acid (LCA) (μmol/g dry stool)	7.0 ± 3.9	1.8 ± 3.5	~0.26x Decrease

Data represents mean ± SD from a study in patients with chronic constipation.^{[5][6][7]} CA: Cholic Acid, CDCA: Chenodeoxycholic Acid, LCA: Lithocholic Acid.

Signaling Pathway and Mechanism of Action

The primary mechanism of **(S)-Elobixibat** involves the inhibition of the ileal bile acid transporter (IBAT). This disruption of the enterohepatic circulation of bile acids leads to a cascade of downstream effects.





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Phone: (601) 213-4426

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